![molecular formula C23H29NO6 B2940838 3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide CAS No. 865168-40-7](/img/structure/B2940838.png)
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide” is a complex organic molecule. It contains a benzamide core structure with three methoxy groups attached at the 3, 4, and 5 positions of the benzene ring. Additionally, it has a 4-methoxyphenyl group attached via an oxane ring to the nitrogen of the benzamide .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. It has a benzamide core with three methoxy groups attached to the benzene ring. Additionally, it has a 4-methoxyphenyl group attached via an oxane ring to the nitrogen of the benzamide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 331.372 g/mol . Other properties such as solubility, melting point, and boiling point would depend on the specific conditions and are not detailed in the available literature .Applications De Recherche Scientifique
Drug Discovery and Development
The compound’s unique structure, which includes a benzamide moiety and multiple methoxy groups, suggests potential for pharmacological activity. It could be investigated for its binding affinity to various receptors or enzymes that are implicated in diseases. Early-stage research might involve computational docking studies and in vitro assays to assess its therapeutic potential .
Material Science
Due to its aromatic structure and potential for electronic conjugation, this compound could be used in the development of organic semiconductors. These materials are crucial for creating flexible electronic devices, such as organic light-emitting diodes (OLEDs) and solar cells .
Chemical Synthesis
This compound could serve as a precursor or intermediate in the synthesis of more complex molecules. Its trimethoxy and benzamide groups are functional handles that can undergo various chemical reactions, enabling the construction of diverse molecular architectures .
Biological Probes
Modifying the compound to contain fluorescent or radioactive labels could transform it into a valuable tool for biological imaging or tracing metabolic pathways in living organisms. This could provide insights into the distribution and metabolism of similar compounds within biological systems .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard or reference material for calibrating instruments or developing new analytical methods, such as high-performance liquid chromatography (HPLC) or mass spectrometry .
Nanotechnology
The compound’s ability to form stable molecular structures makes it a candidate for the creation of nanoscale materials. It could be used to fabricate nanowires or nanoparticles with potential applications in drug delivery or as contrast agents in medical imaging .
Agricultural Chemistry
As a synthetic organic compound, it might have applications in the development of new agrochemicals. Its structure could be modified to create compounds with herbicidal, fungicidal, or insecticidal properties .
Environmental Science
This compound could be studied for its environmental fate and transport. Understanding its degradation pathways and persistence in various environmental compartments would be important for assessing its ecological impact .
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to exhibit diverse bioactivity effects . They have shown notable anti-cancer effects by effectively inhibiting targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
It’s known that tmp-bearing compounds can inhibit the function of their targets, leading to various cellular changes . For instance, inhibition of tubulin can disrupt microtubule dynamics, affecting cell division and leading to cell death .
Biochemical Pathways
The compound may affect several biochemical pathways due to its potential interaction with multiple targets . For example, inhibition of Hsp90 can disrupt protein folding and degrade oncogenic proteins, affecting cell survival and proliferation pathways . Similarly, inhibition of TrxR can disrupt redox homeostasis, leading to oxidative stress .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and the pathways it affects. For instance, if it inhibits tubulin, it could lead to cell cycle arrest and apoptosis . If it inhibits Hsp90, it could lead to the degradation of oncogenic proteins and induce cell death .
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c1-26-18-7-5-17(6-8-18)23(9-11-30-12-10-23)15-24-22(25)16-13-19(27-2)21(29-4)20(14-16)28-3/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZRXMGCPYKITJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4,5-trimethoxy-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclopentyl-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2940761.png)
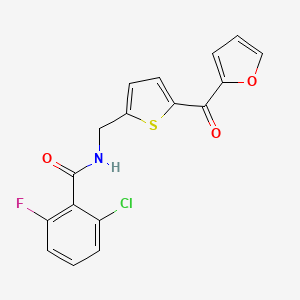


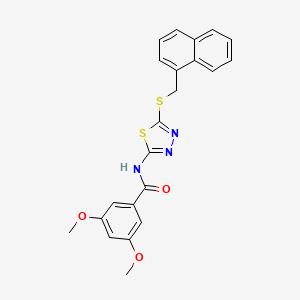
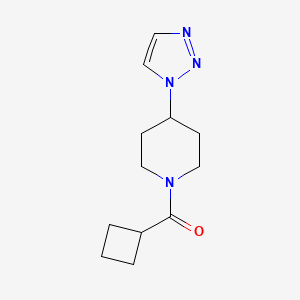
![(E)-16-(2-chlorobenzylidene)-3-hydroxy-10,13-dimethyl-3,4,7,8,9,10,11,12,13,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2940770.png)
![3-Iodo-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2940771.png)
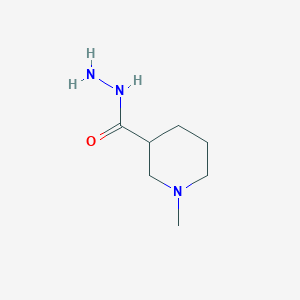
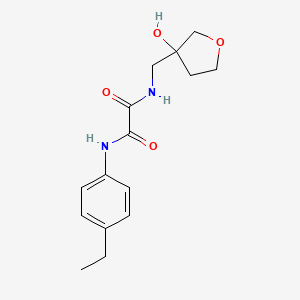
![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-3-hydroxycyclobutane-1-carboxylic acid](/img/structure/B2940775.png)
![Methyl 3-amino-4,6-dimethylfuro[2,3-b]pyridine-2-carboxylate](/img/structure/B2940776.png)
![N-(6-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2940777.png)